3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone
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Overview
Description
3-Hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The compound can undergo further condensation reactions with various hydrazides to form Schiff bases.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Condensation: Ethanol as a solvent, reflux conditions.
Oxidation/Reduction:
Major Products:
Schiff Bases: Formed from condensation reactions with hydrazides.
Scientific Research Applications
Chemistry:
Precursor for Synthesis: Used as a precursor in the synthesis of various Schiff bases and other complex organic molecules.
Biology and Medicine:
Anticancer Research: The compound and its derivatives are studied for their potential anticancer properties.
Pharmaceuticals: It is involved in the synthesis of drugs and other biologically active compounds.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action for 3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone is not well-documented. it is believed to interact with various molecular targets and pathways, particularly in the context of its anticancer properties. The compound may inhibit specific enzymes or interfere with cellular processes critical for cancer cell survival .
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
N-phenylsemicarbazide: Another precursor used in the synthesis.
Uniqueness:
Properties
CAS No. |
302909-67-7 |
---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O3/c1-21-14-8-7-11(9-13(14)19)10-16-18-15(20)17-12-5-3-2-4-6-12/h2-10,19H,1H3,(H2,17,18,20)/b16-10+ |
InChI Key |
DBYGGPLBFRSSDE-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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